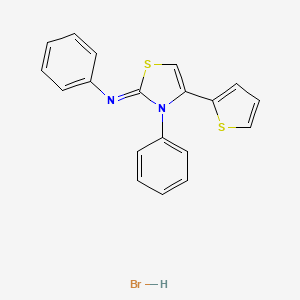

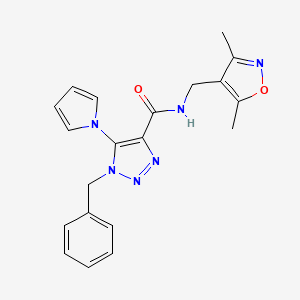

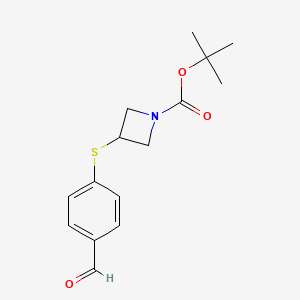

![molecular formula C21H23N3O3S B2525710 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953221-62-0](/img/structure/B2525710.png)

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate, due to its structural similarities with benzothiazole derivatives, may have potential applications in antimicrobial activities. A study on the synthesis and antimicrobial activity of new pyridine derivatives, including benzothiazole derivatives, demonstrated variable and modest activity against bacteria and fungi. The research involved the preparation of amide derivatives using acid chlorides and piperazine derivatives, highlighting the structural relevance to this compound (Patel, Agravat, & Shaikh, 2011).

Catalytic Applications

Compounds containing benzothiazole units, similar to this compound, have been studied for their catalytic applications. One study investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This suggests potential catalytic applications for benzothiazole derivatives in various chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).

Biological Activity Studies

The benzothiazole moiety, as part of the structure of this compound, is also notable for its presence in compounds with various biological activities. For instance, certain benzothiazole derivatives have been evaluated for their anticonvulsant, antihistaminic, and anticancer properties, indicating the broad potential for biological applications of such compounds (Ugale et al., 2012).

Mécanisme D'action

Target of Action

Benzothiazoles and piperazines are known to interact with a variety of biological targets. For example, benzothiazoles have been studied for their anti-tubercular activity . Piperazines are often used in the development of drugs and may interact with various receptors in the body.

Mode of Action

The mode of action of benzothiazoles and piperazines can vary greatly depending on the specific compound and its targets. For instance, some benzothiazoles may inhibit the growth of Mycobacterium tuberculosis by interacting with specific enzymes .

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines . They have also been found to inhibit the growth of M. tuberculosis .

Molecular Mechanism

Some benzothiazole derivatives have been found to inhibit COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation .

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways .

Dosage Effects in Animal Models

The dosage effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate in animal models have not been reported. Benzothiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have different effects at different dosages .

Metabolic Pathways

Benzothiazole derivatives have been found to interact with various enzymes and cofactors .

Transport and Distribution

Benzothiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Benzothiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-3-23-10-12-24(13-11-23)21-22-18-9-8-17(14-19(18)28-21)27-20(25)15-4-6-16(26-2)7-5-15/h4-9,14H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDISOUCEWDTSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

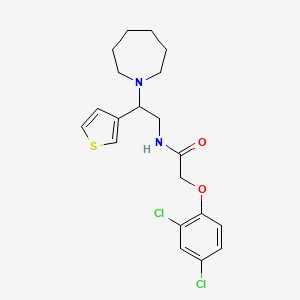

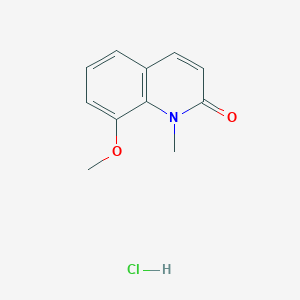

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)

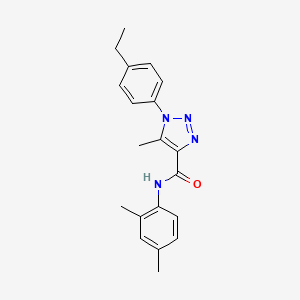

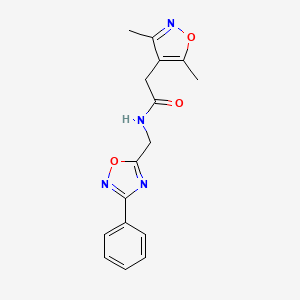

![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)

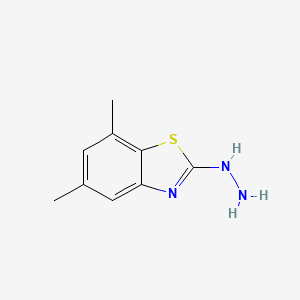

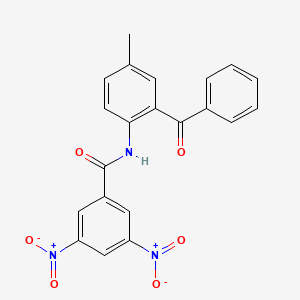

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2525637.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2525644.png)